molecular formula C12H17NO6S B7576775 2-[(3-Methyl-4-propan-2-yloxyphenyl)sulfonylamino]oxyacetic acid

2-[(3-Methyl-4-propan-2-yloxyphenyl)sulfonylamino]oxyacetic acid

Cat. No. B7576775
M. Wt: 303.33 g/mol
InChI Key: BGCTZFVJBKDZJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3-Methyl-4-propan-2-yloxyphenyl)sulfonylamino]oxyacetic acid, also known as MPPA, is a sulfonamide-based compound that has been studied for its potential therapeutic applications. MPPA has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties, making it a promising candidate for further research and development.

Mechanism of Action

The mechanism of action of 2-[(3-Methyl-4-propan-2-yloxyphenyl)sulfonylamino]oxyacetic acid is not fully understood, but it is believed to involve the inhibition of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators such as prostaglandins. By inhibiting COX-2, 2-[(3-Methyl-4-propan-2-yloxyphenyl)sulfonylamino]oxyacetic acid may reduce inflammation and associated symptoms.
Biochemical and Physiological Effects:
Studies have shown that 2-[(3-Methyl-4-propan-2-yloxyphenyl)sulfonylamino]oxyacetic acid has a variety of biochemical and physiological effects. In addition to its anti-inflammatory properties, 2-[(3-Methyl-4-propan-2-yloxyphenyl)sulfonylamino]oxyacetic acid has been shown to have anti-cancer effects, inhibiting the growth and proliferation of cancer cells. 2-[(3-Methyl-4-propan-2-yloxyphenyl)sulfonylamino]oxyacetic acid has also been shown to have anti-microbial properties, inhibiting the growth of bacteria and fungi.

Advantages and Limitations for Lab Experiments

One advantage of 2-[(3-Methyl-4-propan-2-yloxyphenyl)sulfonylamino]oxyacetic acid is its relatively simple synthesis method, which allows for large-scale production. However, 2-[(3-Methyl-4-propan-2-yloxyphenyl)sulfonylamino]oxyacetic acid's mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic effects. Additionally, 2-[(3-Methyl-4-propan-2-yloxyphenyl)sulfonylamino]oxyacetic acid has not been extensively studied in clinical trials, so its safety and efficacy in humans is not yet fully established.

Future Directions

There are several potential future directions for research on 2-[(3-Methyl-4-propan-2-yloxyphenyl)sulfonylamino]oxyacetic acid. One area of interest is the development of more potent and selective COX-2 inhibitors based on the structure of 2-[(3-Methyl-4-propan-2-yloxyphenyl)sulfonylamino]oxyacetic acid. Another potential direction is the exploration of 2-[(3-Methyl-4-propan-2-yloxyphenyl)sulfonylamino]oxyacetic acid's anti-cancer properties, particularly in combination with other anti-cancer agents. Additionally, further studies are needed to fully understand the safety and efficacy of 2-[(3-Methyl-4-propan-2-yloxyphenyl)sulfonylamino]oxyacetic acid in humans, which could pave the way for its use as a therapeutic agent in the future.

Synthesis Methods

The synthesis of 2-[(3-Methyl-4-propan-2-yloxyphenyl)sulfonylamino]oxyacetic acid involves the reaction of 3-methyl-4-(propan-2-yloxy)aniline with chlorosulfonic acid, followed by the addition of sodium hydroxide and ethyl chloroacetate. The resulting product is then purified through recrystallization to obtain 2-[(3-Methyl-4-propan-2-yloxyphenyl)sulfonylamino]oxyacetic acid in high purity.

Scientific Research Applications

2-[(3-Methyl-4-propan-2-yloxyphenyl)sulfonylamino]oxyacetic acid has been extensively studied for its potential therapeutic applications. In particular, 2-[(3-Methyl-4-propan-2-yloxyphenyl)sulfonylamino]oxyacetic acid has been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

properties

IUPAC Name

2-[(3-methyl-4-propan-2-yloxyphenyl)sulfonylamino]oxyacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO6S/c1-8(2)19-11-5-4-10(6-9(11)3)20(16,17)13-18-7-12(14)15/h4-6,8,13H,7H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGCTZFVJBKDZJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NOCC(=O)O)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3-Methyl-4-propan-2-yloxyphenyl)sulfonylamino]oxyacetic acid

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